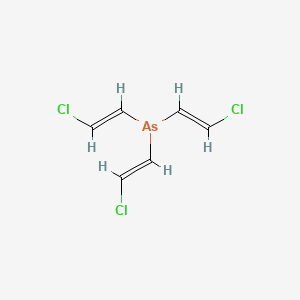
3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate: is a chemical compound that belongs to the class of organic compounds known as dialkyl ethers. These compounds are characterized by the presence of two alkyl groups attached to an oxygen atom. The compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate typically involves the reaction of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol with stearic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using industrial-scale distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products:
Oxidation: Stearic acid and other carboxylic acids.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Chemistry: 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: In biological research, the compound is used as a surfactant and emulsifying agent. It helps in the stabilization of biological samples and is used in the formulation of various biological assays.
Medicine: The compound is explored for its potential use in drug delivery systems. Its ability to form stable emulsions makes it a candidate for encapsulating and delivering therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of cosmetics and personal care products. It acts as an emulsifier and stabilizer in creams, lotions, and other formulations.
Mechanism of Action
The mechanism of action of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate involves its interaction with various molecular targets. As a surfactant, it reduces the surface tension between different phases, allowing for the formation of stable emulsions. This property is particularly useful in drug delivery systems, where the compound helps in the encapsulation and controlled release of therapeutic agents.
Comparison with Similar Compounds
- 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol
- 3,6,9,12,15,18-Hexaoxaicosane-1,20-diamine
- Amino-PEG6-amine
- Amino-PEG7-amine
Comparison: Compared to similar compounds, 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate is unique due to its ester functional groups. These groups impart specific chemical properties, such as increased hydrophobicity and the ability to form stable emulsions. This makes it particularly useful in applications where surfactant properties are desired, such as in cosmetics and drug delivery systems.
Properties
CAS No. |
97467-66-8 |
|---|---|
Molecular Formula |
C50H98O10 |
Molecular Weight |
859.3 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl octadecanoate |
InChI |
InChI=1S/C50H98O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-49(51)59-47-45-57-43-41-55-39-37-53-35-36-54-38-40-56-42-44-58-46-48-60-50(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3 |
InChI Key |
UIXPZXWQZJBLMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



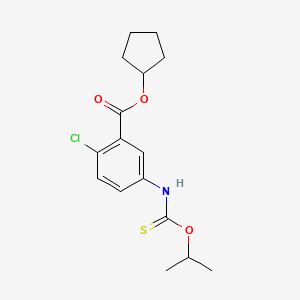
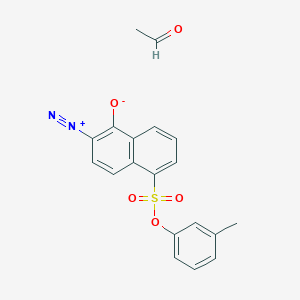
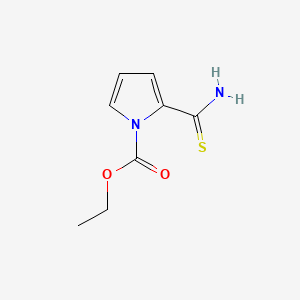
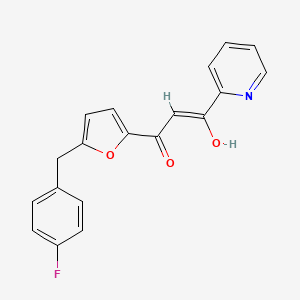
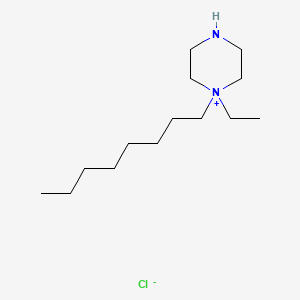
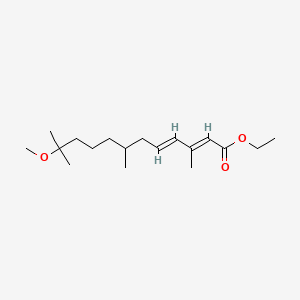
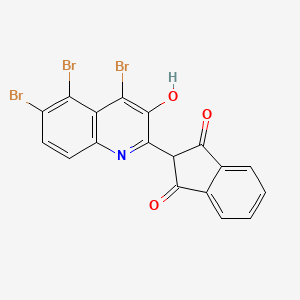
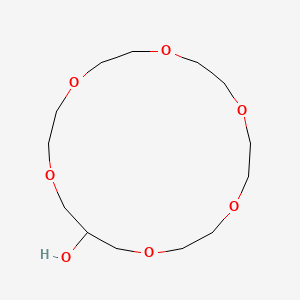
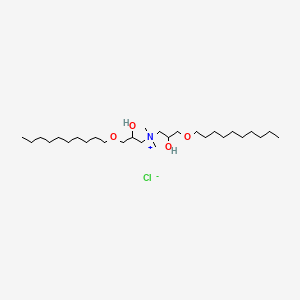
![8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane](/img/structure/B12683696.png)

